![molecular formula C29H32F3N5O3 B609724 N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide CAS No. 1801787-56-3](/img/structure/B609724.png)

N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

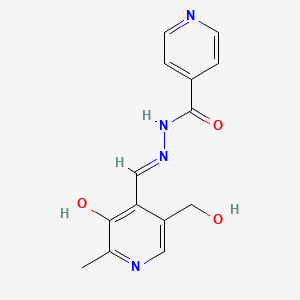

The compound appears to contain several functional groups, including a carboxamide, a pyridine, a biphenyl, a morpholine, and a methylpiperazine group. These groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and interactions .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (biphenyl and pyridine) could contribute to the compound’s stability .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the carboxamide group might be involved in condensation reactions, while the pyridine ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For instance, the presence of polar groups like carboxamide could affect its solubility .Aplicaciones Científicas De Investigación

WDR5 Antagonist

OICR-9429 is a high affinity WDR5 antagonist . It disrupts the WDR5-MLL interaction and exhibits selectivity for WDR5 over 22 methyltransferases and a panel of kinases, GPCRs, ion channels, and transporters .

Cell Penetrant

OICR-9429 is a cell penetrant . It potently binds to WDR5 and inhibits the interaction of WDR5 with MLL1 and RbBP5 in cells .

Inhibition of Cardiac Fibrosis

OICR-9429 has been used in research to inhibit cardiac fibrosis . It attenuates Ang-II-Induced Fibroblast-to-Myofibroblast Transition in Cardiac Fibrosis by Regulating the Mdm2/P53/P21 Pathway .

Reduction of Acute Myeloid Leukemia Cells Viability

OICR-9429 has been shown to reduce the viability of acute myeloid leukemia cells in vitro .

Inhibition of WDR5-MYC Interaction

The interaction between the transcription factor MYC and its chromatin co-factor, WD40-repeat domain protein 5 (WDR5), is essential for oncogenic processes . Inhibiting the MYC-WDR5 interaction has been shown to induce the regression of malignant tumors .

Targeted Protein Degradation

The successful application of targeted protein degradation technology has enabled the removal of WDR5 . This breakthrough has opened up new avenues for inhibiting the interaction between WDR5 and the binding partners .

Mecanismo De Acción

- Overexpression of WDR5 is associated with aggressive phenotypes in various cancers, including leukemia, pancreatic cancer, and neuroblastoma .

- This disruption affects the oncogenic gene-expression program associated with MLL rearrangement (MLL-r) leukemias .

- Transcriptomic profiling reveals significant repression of targets related to both WDR5 and immunomodulatory drugs (IMiDs):CRBN upon MS40 (a cereblon-recruiting proteolysis targeting chimera) treatment .

- It holds promise as an anti-cancer strategy, particularly in MLL-r leukemias and other cancers with high WDR5 expression .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOVLOYCGXNVPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32F3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-Methylpiperazin-1-Yl)-3'-(Morpholinomethyl)-[1,1'-Biphenyl]-3-Yl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridine-3-Carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate](/img/structure/B609652.png)

![4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B609664.png)